molecular formula C13H8N4OS B1668176 PKR Inhibitor CAS No. 608512-97-6

PKR Inhibitor

Cat. No. B1668176
CAS RN: 608512-97-6
M. Wt: 268.3 g/mol
InChI Key: VFBGXTUGODTSPK-BAQGIRSFSA-N
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Description

PKR Inhibitor is a small molecule that controls the biological activity of PKR (Protein Kinase R). It is primarily used for Phosphorylation & Dephosphorylation applications . It is an imidazolo-oxindole compound that acts as a potent, ATP-binding site directed inhibitor of PKR .


Synthesis Analysis

The synthesis of novel PKR inhibitors involves the use of computer-aided drug-discovery tools. Two compounds were found to inhibit recombinant PKR in pharmacologically relevant concentrations. One compound, 6-amino-3-methyl-2-oxo- N -phenyl-2,3-dihydro-1H-benzo [d]imidazole-1-carboxamide, also showed anti-apoptotic properties .


Molecular Structure Analysis

The molecular structure of PKR inhibitors is complex and involves the ATP-binding site of PKR. The inhibitors block autophosphorylation with an IC50 value of 186-210 nM .


Chemical Reactions Analysis

PKR Inhibitor inhibits RNA-induced PKR autophosphorylation, as well as caspase-3 and caspase-8, and prevents increases in pT(451)-PKR and pS(194)-FADD levels in SH-SY5Y nuclei .


Physical And Chemical Properties Analysis

PKR Inhibitor is an orange to orange-brown solid with a molecular weight of 268.29. It is soluble in DMSO at 5 mg/mL .

Scientific Research Applications

Role in Cancer Treatment

PKR inhibitors like C16 have shown potential in the treatment of various types of cancer. For instance, C16 has been found to suppress cell proliferation in colorectal cancer (CRC) by regulating the cell cycle via p21 . This suggests that PKR inhibitors could serve as a new treatment option for patients with CRC .

Regulation of Cell Cycle

C16 has been observed to cause G1 arrest and increase p21 protein and mRNA expression, which are crucial for regulating the cell cycle . This upregulation of p21 expression in CRC cells helps regulate the cell cycle and suppress tumor growth .

Anti-Inflammatory Properties

C16 has been shown to decrease Aβ42-induced inflammatory cytokine release and apoptosis in neuronal cultures . This suggests that C16 could have potential applications in treating neuroinflammatory conditions.

Neuroprotection

C16 has been found to prevent neuroinflammation and neuronal loss in an acute excitotoxic rat model . This indicates that C16 could be used in the treatment of neurodegenerative disorders.

Role in Hepatocellular Carcinoma

C16 has been found to suppress tumor proliferation and angiogenesis in hepatocellular carcinoma both in vitro and in vivo . This suggests that C16 could be a potential therapeutic agent for hepatocellular carcinoma.

Inhibition of Angiogenesis

C16 has been observed to decrease angiogenesis in hepatocellular carcinoma tissue in a xenograft model . This suggests that C16 could be used to inhibit angiogenesis in cancer treatment.

Potential Role in Alzheimer’s Disease

Research has shown that C16 can prevent neuroinflammation and neuronal loss, which are key factors in the progression of Alzheimer’s disease .

Role in Viral Infections

PKR plays a crucial role in the body’s response to viral infections. Inhibitors like C16 could potentially be used to modulate this response, although more research is needed in this area .

Mechanism of Action

Target of Action

The primary target of the PKR Inhibitor, also known as C16, is the Protein Kinase RNA-activated (PKR) . PKR is a member of the serine/threonine kinase family that mediates a broad spectrum of cellular transduction pathways . It plays a crucial role in various intracellular regulatory mechanisms and is implicated in the pathophysiology of many human diseases, including microbial and viral infections, cancer, diabetes, and neurodegenerative disorders .

Mode of Action

C16 acts as a selective inhibitor of PKR. It binds to the ATP-binding site of PKR, thereby blocking its autophosphorylation . This inhibition is achieved through direct action on the ATP binding site . By inhibiting PKR, C16 can effectively suppress the PKR/eIF2a apoptotic signal transduction pathway without stimulating the proliferative mTOR/p70S6K signal transduction mechanism .

Biochemical Pathways

The main downstream target of PKR is the eukaryotic initiation factor 2 alpha (eIF-2α), which plays a significant role in the regulation of protein synthesis in metabolic stress, controls the translation initiation in various cells and neurons, and affects cognitive functions . Phosphorylation of Ser51 in eIF-2α by PKR inhibits total protein synthesis but selectively increases the production rates of several proteins such as activating transcription factor 4 (ATF4) and beta-secretase 1 (BACE1) .

Result of Action

C16 has been shown to suppress cell proliferation by regulating the cell cycle via p21 . In colorectal cancer (CRC) cells, C16 treatment resulted in G1 arrest and increased p21 protein and mRNA expression . Moreover, p21 expression was associated with CRC development as observed using immunohistochemical analysis of human CRC tissues . Thus, C16 upregulates p21 expression in CRC cells to regulate the cell cycle and suppress tumor growth .

Safety and Hazards

PKR Inhibitor is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

(8Z)-8-(1H-imidazol-5-ylmethylidene)-6H-pyrrolo[2,3-g][1,3]benzothiazol-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4OS/c18-13-8(3-7-4-14-5-15-7)11-9(17-13)1-2-10-12(11)19-6-16-10/h1-6H,(H,14,15)(H,17,18)/b8-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFBGXTUGODTSPK-BAQGIRSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C1NC(=O)C3=CC4=CN=CN4)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C\3=C1NC(=O)/C3=C\C4=CN=CN4)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PKR Inhibitor

CAS RN

1159885-47-8, 608512-97-6
Record name C-16
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159885478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazolo-oxindole PKR inhibitor C16
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name C-16
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: PKR inhibitors can interact with their target through different mechanisms. Some, like imoxin (C16), directly inhibit PKR kinase activity, preventing the phosphorylation of eukaryotic initiation factor 2-alpha (eIF2α) [, , , ]. This inhibition of eIF2α phosphorylation can subsequently alleviate endoplasmic reticulum (ER) stress and reduce the expression of proinflammatory cytokines like TNF-α [, , , , ]. Other inhibitors, like 2-aminopurine (2-AP), can also block PKR activity and downstream signaling pathways like NF-κB, impacting cytokine production and cellular responses [, , ].

ANone: While the provided research mentions imoxin and 2-aminopurine as PKR inhibitors, detailed structural information like molecular formula, weight, and spectroscopic data are not provided. Further research into the chemical properties of these specific inhibitors would be needed.

ANone: Certainly. Several studies mentioned demonstrate the efficacy of PKR inhibitors in various models:

  • In vitro:
    • Imoxin reduced tunicamycin-induced ER stress and restored insulin signaling in C2C12 myotubes [].
    • Both imoxin and 2-AP suppressed tunicamycin-mediated ER stress in pancreatic beta cells, improving insulin secretion capacity [].
    • Imoxin attenuated high fructose-induced oxidative stress and apoptosis in renal epithelial cells [].
  • In vivo:
    • A PKR inhibitor reduced NMDA-induced retinal damage in mice [].
    • Imoxin alleviated sepsis-induced renal injury in mice, likely by reducing ER stress and inflammation [].
    • C16 rescued memory impairment and attenuated ATF4 overexpression in a mouse model expressing the human ApoE4 allele, a genetic risk factor for Alzheimer's disease [].

ANone: The research suggests that PKR inhibitors hold promise for various applications, including:

  • Neurodegenerative diseases: PKR inhibition shows potential in Alzheimer's disease models, rescuing memory deficits and reducing neuroinflammation [, ].
  • Metabolic disorders: PKR inhibitors like imoxin show potential in managing diabetes by protecting pancreatic beta cells and improving insulin sensitivity [, ].
  • Inflammatory conditions: PKR inhibitors have demonstrated efficacy in reducing inflammation in models of sepsis-induced renal injury and LPS-induced muscle inflammation [, ].

A: While the research doesn't specifically address resistance mechanisms to PKR inhibitors, it does highlight the adaptability of viruses. For example, Andes virus nucleocapsid protein can interrupt PKR dimerization, inhibiting its activation and highlighting a potential viral evasion strategy []. Further research is crucial to understand and overcome potential resistance mechanisms.

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